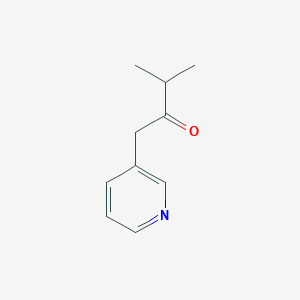

3-Methyl-1-(pyridin-3-yl)butan-2-one

Description

Contextualization within Pyridine-Containing Ketones and Their Significance in Organic Chemistry Research

Pyridine-containing ketones represent a significant class of compounds in organic chemistry, largely because the pyridine (B92270) nucleus is a fundamental scaffold in numerous natural products, pharmaceuticals, and functional materials. nist.gov The introduction of a ketone functional group to the pyridine ring adds a versatile handle for a wide array of chemical transformations.

The synthesis of pyridyl ketones can be achieved through various established methods, including the Friedel-Crafts acylation, the reaction of organometallic reagents with pyridine carbonyl derivatives, and the oxidation of corresponding secondary alcohols. nih.gov More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, have further expanded the synthetic accessibility to this class of compounds. nist.gov The reactivity of pyridyl ketones is characterized by the interplay between the electron-withdrawing nature of the pyridine ring and the electrophilic character of the carbonyl group. This duality allows for selective reactions at the carbonyl carbon, the adjacent α-carbon, or the pyridine ring itself.

Overview of Established Research Domains for 3-Methyl-1-(pyridin-3-yl)butan-2-one

While dedicated research on this compound is still in its nascent stages, the broader class of 3-pyridyl ketones has been explored in several key areas. A significant research domain is their application as building blocks in the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and alkenes, providing a gateway to a diverse range of chemical structures.

Furthermore, the pyridine nitrogen atom can act as a ligand for metal coordination, making these compounds valuable in the field of coordination chemistry and catalysis. nih.gov In medicinal chemistry, the pyridine motif is a well-known pharmacophore, and its incorporation into ketone-containing structures has been investigated for potential biological activities, including antibacterial and anticancer properties. acs.orgnih.gov

Structural Framework and its Implications for Research Directions

The structural framework of this compound, featuring a pyridin-3-yl group attached to a butan-2-one moiety at the 1-position, presents several key features that guide potential research directions. The position of the substituent on the pyridine ring is crucial; the 3-position is less electron-deficient than the 2- and 4-positions, which influences its reactivity in both electrophilic and nucleophilic substitution reactions.

The ketone's carbonyl group and the adjacent methylene (B1212753) and methine protons offer sites for various organic reactions, including enolate formation, aldol (B89426) condensations, and reductions. The isopropyl group introduces steric bulk, which can influence the stereochemical outcome of reactions at the chiral center that can be created at the carbonyl carbon.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and predicted spectroscopic data for this compound and its close structural analog, 3-Acetylpyridine, for comparative purposes.

| Property | This compound (Predicted/Analog-Based) | 3-Acetylpyridine (Experimental) |

| Molecular Formula | C₁₀H₁₃NO | C₇H₇NO drugfuture.com |

| Molecular Weight | 163.22 g/mol | 121.14 g/mol drugfuture.com |

| Boiling Point | Not available | 220 °C nih.gov |

| ¹H NMR (CDCl₃, δ ppm) | ~9.1 (s, 1H, H-2), ~8.7 (d, 1H, H-6), ~8.0 (d, 1H, H-4), ~7.4 (dd, 1H, H-5), 3.8 (s, 2H, -CH₂-), 2.8 (sept, 1H, -CH-), 1.2 (d, 6H, -CH(CH₃)₂) | 9.17 (s, 1H), 8.80 (d, 1H), 8.21 (d, 1H), 7.45 (dd, 1H), 2.65 (s, 3H) researchgate.net |

| ¹³C NMR (CDCl₃, δ ppm) | ~212 (C=O), ~152 (C-6), ~150 (C-2), ~138 (C-4), ~132 (C-3), ~124 (C-5), ~50 (-CH₂-), ~36 (-CH-), ~18 (-CH(CH₃)₂) | 196.8 (C=O), 153.8 (C-6), 150.0 (C-2), 135.5 (C-4), 131.9 (C-3), 123.7 (C-5), 26.8 (-CH₃) |

| IR (cm⁻¹) | ~1715 (C=O stretch), ~1580, 1480, 1420 (pyridine ring) | 1690 (C=O stretch), 1588, 1478, 1425 (pyridine ring) acs.org |

| Mass Spectrum (m/z) | 163 (M⁺), 120, 93, 78 | 121 (M⁺), 106, 78, 51 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-3-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10(12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWGQBCVKJHGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514673 | |

| Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53872-97-2 | |

| Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 1 Pyridin 3 Yl Butan 2 One

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Methyl-1-(pyridin-3-yl)butan-2-one reveals two primary bond disconnections that inform the most logical synthetic strategies. The target structure consists of a pyridin-3-yl group, a methylene (B1212753) bridge, a carbonyl group, and an isopropyl group.

Disconnection (A): C(CO)—C(pyridyl) : This is the most common disconnection for aryl ketone synthesis. It breaks the bond between the carbonyl carbon and the pyridine (B92270) ring. This approach identifies a pyridin-3-yl nucleophilic synthon and an isobutyryl electrophilic synthon.

Nucleophilic Precursors : The pyridin-3-yl anion can be generated from 3-halopyridines, such as 3-bromopyridine, via organometallic intermediates like 3-pyridyllithium, 3-pyridylmagnesium bromide, or 3-pyridylzinc halides. cymitquimica.comresearchgate.netnih.gov

Electrophilic Precursors : The isobutyryl cation equivalent can be sourced from reagents like isobutyryl chloride, isobutyric anhydride (B1165640), or a suitable ester such as methyl isobutyrate.

Disconnection (B): C(methylene)—C(pyridyl) : This disconnection breaks the bond between the pyridine ring and the adjacent methylene group. This strategy involves an electrophilic pyridin-3-yl synthon and a nucleophilic 3-methyl-2-oxobutyl synthon (the enolate of methyl isopropyl ketone).

Electrophilic Precursors : A 3-halopyridine can serve as the electrophile in cross-coupling reactions.

Nucleophilic Precursors : The required enolate can be generated from 3-methylbutan-2-one using a suitable base.

Based on this analysis, the most critical and readily available key precursors for the synthesis of this compound are 3-bromopyridine and derivatives of isobutyric acid (e.g., isobutyryl chloride).

Targeted Synthetic Routes via Organometallic Reactions

Organometallic reagents provide a powerful toolkit for forming the crucial carbon-carbon bond between the pyridine ring and the acyl group.

Organolithium reagents are highly reactive nucleophiles used in C-C bond formation. The synthesis of this compound can be achieved by generating a 3-pyridyllithium intermediate. This is typically accomplished via a halogen-lithium exchange reaction at very low temperatures to prevent side reactions, such as addition to the pyridine C=N bond. clockss.org

The general reaction proceeds as follows:

Formation of 3-Pyridyllithium : 3-Bromopyridine is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at temperatures around -78 °C to -100 °C.

Acylation : The resulting 3-pyridyllithium is then reacted in situ with an isobutyryl electrophile, like isobutyryl chloride, to yield the target ketone.

While effective, this method's primary challenge is the high reactivity of the organolithium species, which demands stringent anhydrous conditions and cryogenic temperatures to ensure chemoselectivity and avoid decomposition or unwanted nucleophilic addition to the pyridine ring. clockss.orgresearchgate.net

Grignard reagents offer a less reactive, and therefore often more selective, alternative to organolithiums. 3-Pyridylmagnesium bromide can be prepared by reacting 3-bromopyridine with magnesium turnings in an anhydrous ether solvent. cymitquimica.comresearchgate.netresearchgate.net This Grignard reagent can then be used to form the desired ketone.

The synthetic pathway involves:

Formation of Grignard Reagent : 3-Bromopyridine is reacted with magnesium metal in THF. cymitquimica.com

Acylation : The prepared 3-pyridylmagnesium bromide is added to an acylating agent.

A significant challenge in using Grignard reagents for ketone synthesis is their propensity to react with the newly formed ketone, leading to a double-addition product (a tertiary alcohol). masterorganicchemistry.comyoutube.com To circumvent this, the reaction must be carefully controlled, often by using very low temperatures or by employing a less reactive acylating agent, such as a Weinreb amide (N-methoxy-N-methylamide) of isobutyric acid. The Weinreb amide forms a stable chelated intermediate that resists further nucleophilic attack, allowing for the isolation of the ketone after an acidic workup.

Table 1: Comparison of Organolithium and Grignard-Mediated Routes

| Feature | Pyridyl Lithium Approach | Grignard-Mediated Pathway |

| Precursor | 3-Bromopyridine | 3-Bromopyridine |

| Reagent | n-BuLi or t-BuLi | Mg turnings |

| Intermediate | 3-Pyridyllithium | 3-Pyridylmagnesium bromide |

| Temperature | -78 to -100 °C | 0 °C to room temperature |

| Key Challenge | High reactivity, potential for ring addition clockss.org | Over-addition to form tertiary alcohol masterorganicchemistry.com |

| Control Strategy | Strict cryogenic conditions | Low temperature, Weinreb amides |

Organozinc reagents have emerged as highly valuable intermediates in organic synthesis due to their moderate reactivity and high functional group tolerance. wikipedia.org They are less reactive than their lithium and magnesium counterparts, which significantly reduces the incidence of side reactions like over-addition.

Two primary strategies involving organozinc reagents are applicable:

Direct Acylation : 3-Pyridylzinc bromide can be prepared directly from 3-bromopyridine and activated zinc (Rieke zinc). nih.gov This organozinc reagent can then be coupled directly with an acid chloride, such as isobutyryl chloride, often without the need for a transition metal catalyst, to afford the ketone in good yields. nih.gov

Negishi Cross-Coupling : The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgrsc.org In this context, 3-pyridylzinc halide is coupled with isobutyryl chloride in the presence of a Pd(0) or Ni(0) catalyst. The reaction is known for its excellent chemoselectivity and tolerance of a wide range of functional groups. orgsyn.orgnih.gov The pyridyl zinc halide precursors can be generated either through direct insertion of zinc into 3-bromopyridine or via transmetalation from 3-pyridyllithium. nih.govorgsyn.org

The superior functional group tolerance and reduced basicity of organozinc reagents make this methodology particularly robust for synthesizing complex molecules. organic-chemistry.org

Condensation and Addition Reactions in Synthetic Strategies

Beyond organometallic routes, classical condensation and addition reactions provide alternative pathways to this compound.

Claisen-Type Condensation : This strategy involves the reaction of a 3-picoline-derived nucleophile with an ester. The methyl group of 3-picoline can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then react with an ester, such as methyl isobutyrate, in a Claisen-type condensation to form the target β-ketopyridine structure.

Michael Addition : A conjugate addition approach can also be envisioned. This would involve the reaction of a nucleophile, such as lithium di(isopropyl)cuprate, with an α,β-unsaturated pyridyl ketone like 1-(pyridin-3-yl)prop-2-en-1-one. This route constructs the isopropyl group via 1,4-addition to the enone system. The synthesis of pyridine-containing α,β-unsaturated ketones is a known process. buchler-gmbh.com

These methods avoid the handling of highly reactive organometallic reagents but may require more complex multi-step sequences or careful optimization to avoid side reactions like self-condensation.

Chemo- and Regioselective Synthesis of this compound

Achieving high selectivity is paramount in the synthesis of this specific isomer.

Regioselectivity : The exclusive formation of the 3-substituted product is guaranteed by using a 3-substituted pyridine precursor, most commonly 3-bromopyridine . All the organometallic routes discussed (Li, Mg, Zn) start from this precursor, thereby ensuring that the acyl group is installed at the correct position on the pyridine ring. Direct functionalization of the unsubstituted pyridine ring is generally less regioselective and more complex.

Chemoselectivity : This refers to the selective reaction at the desired functional group while others remain intact.

Organolithium Route : Chemoselectivity is the main challenge due to the high basicity and nucleophilicity of the intermediate, requiring cryogenic conditions to prevent attack on the pyridine ring itself. clockss.org

Grignard Route : The primary chemoselectivity issue is preventing the second addition to the ketone product. This is managed by low temperatures or specialized acylating agents. masterorganicchemistry.com

Organozinc Route : This approach offers the highest chemoselectivity. The lower reactivity of organozinc reagents prevents both over-addition and unwanted side reactions with other functional groups that might be present on more complex substrates. wikipedia.orgnih.gov The Negishi coupling, in particular, is renowned for its functional group compatibility. wikipedia.org

Table 2: Summary of Synthetic Methodologies and Selectivity

| Methodology | Key Intermediate | Regioselectivity | Chemoselectivity | Key Advantages | Key Disadvantages |

| Pyridyl Lithium | 3-Pyridyllithium | High (from 3-BrPy) | Moderate | High reactivity | Requires cryogenic temp.; side reactions clockss.org |

| Grignard-Mediated | 3-Pyridylmagnesium bromide | High (from 3-BrPy) | Moderate to High | Readily prepared | Prone to over-addition masterorganicchemistry.com |

| Organozinc (Negishi) | 3-Pyridylzinc halide | High (from 3-BrPy) | Excellent | High functional group tolerance wikipedia.orgnih.gov | Requires transition metal catalyst |

| Condensation | 3-Picolyl anion | High (from 3-picoline) | Moderate | Avoids highly reactive organometallics | Potential for self-condensation |

Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of various organic compounds, including pyridine derivatives. nih.gov These methodologies aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. While specific green synthetic routes for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis by adapting established methods for related pyridine compounds.

Key green chemistry strategies applicable to the synthesis of this compound include the use of biocatalysis, environmentally benign solvents, and energy-efficient reaction conditions.

Biocatalysis:

One promising green approach is the use of whole-cell biocatalysis. rsc.org This method employs microorganisms or their enzymes to catalyze chemical reactions, often under mild conditions and with high selectivity. For instance, recombinant microbial whole cells have been successfully used in the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a more sustainable alternative to traditional multi-step organic syntheses. rsc.org A similar biocatalytic approach could potentially be developed for the synthesis of this compound, starting from readily available bio-based precursors. The biosynthesis of pyridine derivatives from natural sources like tryptophan and glycerol further highlights the potential for developing enzymatic pathways to produce such compounds. kyoto-u.ac.jp

Environmentally Benign Solvents and Catalysts:

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For example, the synthesis of hydroxy-cyanopyridines has been successfully demonstrated in an aqueous medium using ammonium carbonate, which acts as both a nitrogen source and a reaction promoter. rsc.org This approach is inexpensive, user-friendly, and eco-friendly. rsc.org

Furthermore, the replacement of homogeneous catalysts with heterogeneous catalysts, such as zeolites or supported metal catalysts, can simplify product purification and catalyst recycling, thereby reducing waste. Nickel supported on hydrotalcite has been used as a catalyst for the synthesis of pyridine derivatives from ammonium carbonate and ethanol. researchgate.net

Energy-Efficient Synthesis:

Microwave-assisted and ultrasonic-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and improve yields. nih.gov These methods have been applied to various organic reactions, including the synthesis of pyridine derivatives. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another effective green chemistry strategy. wikipedia.org

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. The Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis are classic examples of MCRs that can be adapted to produce a wide range of substituted pyridines. wikipedia.orgrsc.org Designing an MCR for this compound could involve the condensation of an enone, a β-dicarbonyl compound, and a nitrogen source under green conditions.

The following table summarizes a hypothetical comparison of traditional versus green chemistry approaches for the synthesis of a pyridinyl ketone, illustrating the potential benefits of adopting greener methodologies.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Supercritical CO2 |

| Catalyst | Homogeneous acid/base | Heterogeneous catalyst (e.g., zeolite), Biocatalyst (enzyme) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Type | Multi-step synthesis | One-pot, Multicomponent reaction |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher | Lower |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformational Chemistry of 3 Methyl 1 Pyridin 3 Yl Butan 2 One

Carbonyl Group Transformations

The ketone functionality is a key site for various chemical reactions, including nucleophilic additions and reductions. These transformations are fundamental in altering the electronic and steric properties of the side chain attached to the pyridine (B92270) ring.

The reaction of 3-Methyl-1-(pyridin-3-yl)butan-2-one with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This reaction is a classic transformation of carbonyl compounds, proceeding through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. khanacademy.org The synthesis of oximes is a significant reaction in organic chemistry as they serve as versatile intermediates for producing nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles. researchgate.net

The general reaction for the formation of an oxime from a ketone is as follows:

Ketone + Hydroxylamine → Oxime + Water

This conversion is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to liberate the free hydroxylamine. orgsyn.org

The resulting oxime of this compound can be further modified. The oxime's hydroxyl group can undergo various derivatization reactions, such as O-alkylation or O-acylation, to form oxime ethers and esters, respectively. researchgate.netacs.org For instance, acetylation of an oxime can be achieved using acetic anhydride (B1165640). orgsyn.org These derivatives are often explored for their potential biological activities.

Table 1: Example of Oxime Formation and Derivatization

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Sodium acetate | This compound oxime | Oximation |

The carbonyl group of this compound can be reduced to a secondary alcohol, 3-Methyl-1-(pyridin-3-yl)butan-2-ol. This transformation is typically accomplished using various reducing agents. Ketones are known to react with reducing agents like hydrides (e.g., sodium borohydride (B1222165), lithium aluminum hydride), alkali metals, and nitrides, which can produce flammable hydrogen gas and heat. noaa.govchemicalbook.comnoaa.gov

Common laboratory-scale reductions involve reagents such as:

Sodium borohydride (NaBH₄): A mild and selective reducing agent often used in alcoholic solvents.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: Involving hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel).

The reduction of the prochiral ketone creates a new stereocenter at the C2 position of the butane (B89635) chain, resulting in the potential formation of two enantiomers, (R)- and (S)-3-Methyl-1-(pyridin-3-yl)butan-2-ol. The use of chiral catalysts or reagents can direct the reaction towards the preferential formation of one enantiomer over the other, a process known as stereoselective or asymmetric synthesis. The development of optically active alcohols is of significant interest in medicinal chemistry, as different stereoisomers of a molecule can exhibit distinct biological activities. mdpi.com

Pyridine Ring Functionalization and Modifications

The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic attacks.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. Furthermore, the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation) can protonate the pyridine nitrogen, creating a positively charged pyridinium (B92312) ion. This further deactivates the ring, making direct substitution nearly impossible. wikipedia.orglumenlearning.com

When substitution does occur under harsh conditions, it is directed to the C-3 and C-5 positions. Since the parent compound is already substituted at C-3, further electrophilic substitution would be challenging and likely directed to the C-5 position.

A more effective strategy to achieve substitution at the C-2 or C-4 positions involves a two-step process:

N-Oxidation: The pyridine nitrogen is first oxidized to a pyridine N-oxide. This transformation activates the ring, making it more susceptible to electrophilic attack, particularly at the C-4 position. wikipedia.orgresearchgate.net

Electrophilic Substitution: The N-oxide is then subjected to the desired EAS reaction, such as nitration. orgsyn.org

Deoxygenation: The N-oxide group is subsequently removed to restore the pyridine ring. researchgate.net

Table 2: Electrophilic Nitration of 3-Substituted Pyridine via N-Oxide

| Starting Material | Step 1: Reagent(s) | Intermediate | Step 2: Reagent(s) | Product |

|---|

Note: The final deoxygenation step to yield 5-Nitro-3-(3-methyl-2-oxobutyl)pyridine is not shown in the table.

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, especially at the C-2 and C-6 positions. A classic example of this reactivity is the Chichibabin reaction. wikipedia.org This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) to produce a 2-aminopyridine (B139424) derivative. scientificupdate.com

The mechanism is generally accepted to be an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org The nucleophilic amide anion (NH₂⁻) adds to the C-2 (or C-6) position, and a hydride ion (H⁻) is subsequently eliminated, restoring aromaticity. wikipedia.orgscientificupdate.com The reaction's progress can often be observed by the evolution of hydrogen gas. wikipedia.org

For this compound, the Chichibabin reaction would be expected to introduce an amino group at either the C-2 or C-6 position.

Table 3: Chichibabin Amination of 3-Substituted Pyridine

| Reactant | Reagent(s) | Major Products | Reaction Type |

|---|

Beyond amination, Chichibabin-type alkylations using organolithium reagents have also been developed, allowing for the direct introduction of carbon substituents onto the pyridine ring. nih.gov

The lone pair of electrons on the pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide. nih.gov This transformation significantly alters the electronic properties of the pyridine ring. The resulting N-O bond is highly polar, and the N-oxide can be represented by resonance structures that place a partial positive charge on the C-2 and C-4 positions and a partial negative charge on the oxygen atom. scripps.edu

The oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents. arkat-usa.org Common reagents include:

Hydrogen peroxide in glacial acetic acid (H₂O₂/AcOH). orgsyn.org

Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Caro's acid (peroxymonosulfuric acid). arkat-usa.org

The formation of 3-(3-Methyl-2-oxobutyl)pyridine 1-oxide not only serves as a strategy to activate the ring for electrophilic substitution (as discussed in 3.2.1) but also opens up other avenues of reactivity unique to N-oxides. researchgate.net

Alkyl Chain Modifications and Side-Chain Reactivity

The presence of acidic α-hydrogens on the carbon atom adjacent to the carbonyl group in this compound is a key determinant of its side-chain reactivity. These protons can be abstracted by a suitable base to form a resonance-stabilized enolate, which is a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, allowing for extensive modification of the alkyl chain.

One of the most fundamental transformations is α-alkylation . In this reaction, the enolate of this compound can react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and prevent polyalkylation. For instance, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon (the methylene (B1212753) group adjacent to the pyridine ring).

Another important reaction involving the side chain is the Michael addition , a conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. For example, the enolate of this compound could react with a compound like methyl vinyl ketone to form a 1,5-dicarbonyl compound. This reaction is a powerful tool for the construction of more complex molecular architectures. The Michael condensation has been demonstrated between ketones and 2-vinylpyridine (B74390) in the presence of sodium metal, suggesting that the pyridinyl moiety is compatible with such transformations. researchgate.net

The following table summarizes representative, albeit hypothetical, alkyl chain modification reactions for this compound, based on the known reactivity of similar ketones. researchgate.netgoogle.com

| Reaction | Reagents and Conditions | Potential Product | Reference for Analogy |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 3-Methyl-3-(pyridin-3-yl)pentan-2-one | google.com |

| Michael Addition | 1. NaOEt, EtOH; 2. Methyl vinyl ketone | 3-Methyl-1-(pyridin-3-yl)-6-oxoheptan-2-one | researchgate.net |

This table presents hypothetical reactions based on the general reactivity of ketones and pyridines. LDA = Lithium diisopropylamide, THF = Tetrahydrofuran, NaOEt = Sodium ethoxide, EtOH = Ethanol.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct cross-coupling reactions involving the C-H bonds of the alkyl chain of this compound are challenging, its derivatives can be envisioned to participate in such transformations.

A common strategy to enable ketones to participate in cross-coupling reactions is to convert them into a more reactive species, such as an enol triflate . The ketone can be deprotonated with a strong base and then trapped with triflic anhydride to form the corresponding enol triflate. This derivative can then act as an electrophile in various palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. acs.org For this compound, enol triflate formation could potentially occur at either of the α-carbons, leading to regioisomeric products that could be coupled with a variety of organometallic reagents.

Another approach involves the conversion of the ketone to an N-tosylhydrazone . These derivatives have been shown to be versatile partners in transition-metal-catalyzed carbene-based cross-coupling reactions. acs.org The N-tosylhydrazone of this compound could, in principle, be coupled with boronic acids, organozincs, or other organometallic reagents to form new carbon-carbon bonds at the former carbonyl carbon.

The pyridine ring itself can also be a handle for cross-coupling reactions. However, the presence of the nitrogen atom can complicate these reactions, as it can coordinate to the metal catalyst and inhibit its activity. This is particularly true for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem". nih.gov For a 3-substituted pyridine like the one in our target molecule, these issues are generally less pronounced. If the pyridine ring were to be functionalized with a halide (e.g., a bromo or chloro group), it could readily participate in standard cross-coupling protocols.

The table below illustrates potential, yet undemonstrated, cross-coupling reactions involving derivatives of this compound, based on established methodologies for other ketones and pyridines. acs.orgnih.gov

| Derivative | Coupling Partner | Catalyst System | Potential Product | Reference for Analogy |

| Enol triflate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Methyl-2-phenyl-1-(pyridin-3-yl)but-1-ene | acs.org |

| N-Tosylhydrazone | 4-Methoxyphenylboronic acid | Pd(OAc)₂, P(t-Bu)₃ | 3-Methyl-2-(4-methoxyphenyl)-1-(pyridin-3-yl)but-1-ene | acs.org |

| 5-Bromo-3-pyridyl derivative | 2-Thienylboronic acid | PdCl₂(dppf), K₂CO₃ | 1-(5-(Thiophen-2-yl)pyridin-3-yl)-3-methylbutan-2-one | nih.gov |

This table presents hypothetical reactions based on general cross-coupling methodologies. PPh₃ = Triphenylphosphine, Na₂CO₃ = Sodium carbonate, Pd(OAc)₂ = Palladium(II) acetate, P(t-Bu)₃ = Tri(tert-butyl)phosphine, PdCl₂(dppf) = [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), K₂CO₃ = Potassium carbonate.

Spectroscopic and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

For 3-Methyl-1-(pyridin-3-yl)butan-2-one, the predicted ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the butyl ketone substituent. The methylene (B1212753) protons adjacent to the pyridine ring and the ketone would likely resonate as a singlet or a multiplet in the range of 3.5-4.5 ppm. The methine proton of the isobutyl group would appear as a multiplet, likely a septet, further upfield, and the diastereotopic methyl protons of the isobutyl group would present as a doublet.

The predicted ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region, typically around 200 ppm. The carbons of the pyridine ring would appear in the aromatic region of the spectrum, while the aliphatic carbons of the butanone chain would be found at higher field strengths.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 7.2 - 8.6 | Multiplets |

| -CH₂- (adjacent to pyridine) | ~3.8 | Singlet |

| -CH- (isobutyl) | ~2.9 | Septet |

| -CH₃ (isobutyl) | ~1.1 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | >200 |

| Pyridine Carbons | 120 - 155 |

| -CH₂- (adjacent to pyridine) | ~50 |

| -CH- (isobutyl) | ~40 |

| -CH₃ (isobutyl) | ~18 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be a strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ketone functional group, which is expected to appear in the region of 1700-1725 cm⁻¹. The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹) and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the isobutyl group would show stretching vibrations in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1725 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium-Strong |

| Aromatic C=C and C=N | 1400 - 1600 | Medium-Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon ionization, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for ketones is the alpha-cleavage, which would involve the breaking of the bond between the carbonyl group and the adjacent carbon atoms. This could lead to the formation of a pyridin-3-ylmethyl radical and an isobutyryl cation, or a pyridin-3-ylmethyl cation and an isobutyryl radical. Another likely fragmentation is the McLafferty rearrangement, if sterically feasible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Structure |

| [C₁₀H₁₃NO]⁺ (Molecular Ion) | 163.10 | Intact molecule |

| [C₆H₆N]⁺ | 92.05 | Pyridin-3-ylmethyl cation |

| [C₄H₇O]⁺ | 71.05 | Isobutyryl cation |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

X-ray Crystallography of Co-crystals and Derivatives of this compound

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions.

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound or its co-crystals and derivatives. Such a study would be invaluable for unequivocally confirming its solid-state conformation and understanding its packing in the crystal lattice. Future research in this area would provide a more complete structural picture of this compound.

Theoretical and Computational Investigations of 3 Methyl 1 Pyridin 3 Yl Butan 2 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a balance between computational cost and accuracy for predicting molecular properties. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. ripublication.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ripublication.commdpi.com

For pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring, while the LUMO distribution can vary depending on the substituents. In computational studies of related pyridine compounds, DFT calculations have been used to determine these energy levels. nih.gov For instance, analysis of similar structures reveals that charge transfer interactions occur within the molecule, which can be predicted by the HOMO-LUMO distribution. researchgate.net The energy gap helps explain the charge transfer possibilities within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating region |

| LUMO | -1.5 | Electron-accepting region |

| Energy Gap (ΔE) | 5.0 | Indicator of chemical stability |

Note: This data is illustrative for a generic pyridine derivative and not specific to 3-Methyl-1-(pyridin-3-yl)butan-2-one. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For a molecule like this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying them as primary sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms, particularly those on the pyridine ring, would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions. researchgate.net

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net These predicted spectra can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

For ketones and pyridine derivatives, characteristic vibrational frequencies are expected. The C=O stretching vibration of the ketone group typically appears as a strong band in the IR spectrum around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net DFT calculations can provide precise theoretical values for these vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1715 |

| C=N (Pyridine) | Stretching | ~1590 |

| C=C (Pyridine) | Stretching | ~1575 |

| C-H (Aromatic) | Stretching | ~3050 |

Note: These are typical frequency ranges. Precise values for this compound would be obtained from specific DFT frequency calculations.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. researchgate.net This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step to map the potential energy landscape.

For this compound, rotation around the single bonds connecting the pyridine ring, the methylene (B1212753) group, the carbonyl group, and the isopropyl group would lead to different conformers. Computational methods can identify the most stable conformer, which is the geometry the molecule is most likely to adopt. Studies on similar N'-(2-pyridyl) derivatives have shown that distinct syn and anti conformations can exist with respect to the orientation of the pyridine nitrogen's lone pair and the rest of the molecule. rsc.org Understanding the energy landscape is crucial as the molecular conformation can significantly influence its reactivity and biological activity.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. researchgate.net For this compound, one could model various reactions, such as its synthesis or subsequent transformations.

For example, a theoretical study could model the nucleophilic addition to the carbonyl group. DFT calculations can map the entire reaction pathway from reactants to products, identifying the high-energy transition state structure that connects them. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. In related reactions involving ketones, mechanisms often proceed through intermediates like carbocations, whose stability and potential for rearrangement can be computationally assessed. doubtnut.comshaalaa.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

An MD simulation of this compound could be performed in a solvent like water to study its solvation and dynamic conformational changes. These simulations can reveal how the molecule interacts with its environment, how flexible it is, and which conformations are most populated at a given temperature. In a broader context, MD simulations are frequently used to study the interaction of small molecules with biological targets, such as proteins. plos.org For example, if the compound were being investigated as a potential drug, MD simulations could model its binding to a target protein, providing details on the stability of the protein-ligand complex over time. plos.org

Biological Activities and Mechanistic Insights of 3 Methyl 1 Pyridin 3 Yl Butan 2 One Non Clinical

In Vitro Antimicrobial and Antifungal Efficacy Studies

No publicly available scientific literature was identified that specifically investigated the in vitro antimicrobial or antifungal efficacy of 3-Methyl-1-(pyridin-3-yl)butan-2-one.

There are no available research findings detailing the inhibitory effects of this compound on specific bacterial strains. Consequently, no data tables on its antibacterial activity can be provided.

Specific studies on the antifungal activity of this compound against plant pathogens and other fungi have not been reported in the reviewed scientific literature. Therefore, data on its antifungal spectrum is not available.

No studies were found that evaluated the efficacy of this compound against Mycobacterium tuberculosis.

Enzyme Inhibition and Modulation Investigations

There is a lack of published research on the enzymatic inhibition or modulation properties of this compound.

Information regarding the interaction of this compound with metabolic enzymes, such as oxidoreductases, is not available in the current scientific literature.

No mechanistic studies detailing the enzyme-ligand interactions of this compound have been published.

Receptor Binding and Signaling Pathway Modulation in In Vitro Systems

While direct receptor binding and signaling pathway modulation data for this compound are unavailable, studies on analogous compounds with a pyridinyl ketone scaffold, particularly those structurally related to nicotine (B1678760) and its metabolites, offer valuable insights. The primary targets for many such compounds are the nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial in neurotransmission. nih.govwikipedia.org

The binding of ligands to nAChRs is a complex interaction. For instance, nicotinic agonists typically possess a cationic nitrogen and a hydrogen bond acceptor. nih.gov The cationic center often forms a cation-π interaction with a conserved tryptophan residue in the receptor, while the hydrogen bond acceptor, such as the pyridine (B92270) nitrogen in nicotine, interacts with the backbone of a complementary subunit of the receptor. nih.gov In the case of the α4β2 neuronal nAChR, which is strongly associated with nicotine addiction, this hydrogen bond is functionally significant for agonists like nicotine and acetylcholine. nih.gov

The binding affinity of various nicotinoids to the α4β2 variant of the nAChR is a strong predictor of their addictive potential. chemrxiv.org The interaction is primarily facilitated by a strong cationic hydrogen bonding interaction between the protonated nitrogen of the ligand and a carbonyl group on a tryptophan residue of the receptor. chemrxiv.org

Beyond nAChRs, other ketone-containing compounds have been shown to act as signaling metabolites. For example, the ketone body β-hydroxybutyrate (βOHB) can signal through extracellular receptors and act as an endogenous inhibitor of histone deacetylases (HDACs), thereby linking diet and gene expression. nih.gov While structurally distinct, this highlights that ketone moieties can participate in cellular signaling.

The table below summarizes the receptor binding characteristics of some analogous pyridine-containing compounds.

| Compound/Analog | Receptor/Target | Binding Characteristics/Signaling Effect |

| Nicotine | Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 | Binds at the interface of subunits; involves cation-π interactions and hydrogen bonding. nih.govchemrxiv.org |

| Cotinine | Nicotinic Acetylcholine Receptors (nAChRs) | Interacts with nAChRs, though generally less potent than nicotine. nih.gov |

| Acetylcholine | Nicotinic Acetylcholine Receptors (nAChRs) | Endogenous agonist; carbonyl group forms a hydrogen bond with the receptor backbone. nih.gov |

| Spirocyclic Benzopyrans (Analogs) | σ₁ Receptors | Interact with high affinity and selectivity. nih.gov |

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

For pyridine derivatives in general, the presence and position of certain functional groups can significantly influence their activity. For instance, in a study on the antiproliferative activity of various pyridine derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov

In a series of 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring enhanced the stabilization of the DNA-acridine complex, suggesting that the electronic properties of the pyridine ring are crucial for its biological interactions. mdpi.com

For spirocyclic σ₁ receptor ligands, the bioisosteric replacement of a benzene (B151609) ring with an electron-deficient pyridine ring generally led to a reduction in σ₁ affinity compared to benzene and thiophene (B33073) derivatives. nih.gov However, the SAR followed similar rules, with a pyranopyridine derivative showing a high affinity (Ki value of 4.6 nM) and selectivity. nih.gov

The study of small methyl ketones has also provided SAR insights. For example, in a series of methyl ketone herbicides, the type and position of substituents on an aromatic ring were found to be critically important for their activity. acs.org

The table below outlines some SAR findings for analogous compounds.

| Compound Class/Analog Series | Structural Modification | Effect on Biological Activity |

| Pyridine Derivatives | Addition of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity. nih.gov |

| Pyridine Derivatives | Addition of halogen atoms or bulky groups | Decreased antiproliferative activity. nih.gov |

| 9-(Pyridin-2'-yl)-aminoacridines | Addition of electron-withdrawing groups to the pyridine ring | Enhanced interaction with double-stranded DNA. mdpi.com |

| Spirocyclic σ₁ Receptor Ligands | Replacement of a benzene ring with a pyridine ring | Generally reduced σ₁ receptor affinity. nih.gov |

| Xanthoxyline-related Methyl Ketones | Type and position of substituents | Crucially important for herbicidal activity. acs.org |

Design and Synthesis of Derivatives and Analogues of 3 Methyl 1 Pyridin 3 Yl Butan 2 One for Targeted Research

Systematic Modification of the Pyridine (B92270) Moiety

The pyridine ring is a common feature in many approved drugs, offering advantages in terms of aqueous solubility, metabolic stability, and its ability to form hydrogen bonds. nih.gov Systematic modification of the pyridine moiety in 3-Methyl-1-(pyridin-3-yl)butan-2-one can profoundly influence its biological activity by altering its electronic properties, lipophilicity, and steric profile. A key strategy in this regard is bioisosteric replacement, where the pyridine ring is substituted with other cyclic structures to improve physicochemical properties and target interactions.

Several bioisosteric replacement strategies for the pyridine ring have been explored in medicinal chemistry. For instance, replacement with a benzonitrile (B105546) group can be advantageous. Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. Another approach involves substituting the pyridine nitrogen with a 'C-CN' unit, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This can be particularly useful for displacing unfavorable water molecules from a binding site, thereby improving binding affinity.

Saturated scaffolds have also been investigated as pyridine mimetics. The 3-azabicyclo[3.1.1]heptane core, for example, has been successfully used to replace the pyridine ring in the drug Rupatadine, leading to significant improvements in solubility, metabolic stability, and lipophilicity. Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which has been shown to enhance biological activity in certain contexts.

These modifications can be guided by computational modeling to predict the impact of structural changes on target binding. The antiproliferative activity of pyridine derivatives, for example, has been shown to be influenced by the presence and position of substituents like methoxy (B1213986), hydroxyl, and amino groups, while bulky groups or halogens can sometimes decrease activity. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale/Potential Advantages | Reference Example |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability, can displace unfavorable water molecules. | General medicinal chemistry strategy. |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improves solubility, metabolic stability, and lipophilicity. | Analogue of Rupatadine. |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhances biological activity. | Quorum sensing inhibitors. |

| Pyridine | Trimethylpyridine or Unsubstituted Pyridine | Can significantly alter inhibitory activity against kinases like c-Met. | Analogues of Cabozantinib. |

Diversification of the Butanone Side Chain

The butanone side chain of this compound offers numerous opportunities for modification to explore its interaction with biological targets. The carbonyl group of the ketone is a planar hydrogen bond acceptor, and its position is critical for biological activity. nih.gov Altering the length, branching, and functional groups of this side chain can impact the compound's potency, selectivity, and pharmacokinetic properties.

Strategies for diversifying the butanone side chain include:

Alkyl Chain Homologation and Isomerization: The length of the alkyl chain can be extended or shortened, and the branching pattern (e.g., iso-butyl group) can be altered to probe the steric tolerance of the binding pocket.

Introduction of Functional Groups: Incorporating polar groups such as hydroxyls, amines, or amides can introduce new hydrogen bonding interactions and improve solubility. Conversely, the introduction of lipophilic groups like aromatic rings or cycloalkyl moieties can enhance binding in hydrophobic pockets.

Modification of the Ketone: The ketone functionality itself can be modified. For example, it can be reduced to a secondary alcohol, which introduces a chiral center and changes the geometry from planar to tetrahedral. Alternatively, it can be converted to an oxime or other derivatives to explore different electronic and steric interactions.

Structure-activity relationship (SAR) studies of other ketone-containing compounds have shown that such modifications can have a profound impact on activity. For instance, in a series of methyl ketone herbicides, the presence and position of substituents on an aromatic ring attached to the ketone were crucial for activity. acs.org

| Modification Strategy | Specific Example | Rationale |

|---|---|---|

| Alkyl Chain Alteration | Replacement of iso-butyl with n-butyl, sec-butyl, or tert-butyl | Probe steric limits of the binding pocket. |

| Functional Group Introduction | Addition of a hydroxyl group at the 4-position of the butanone chain | Introduce a hydrogen bond donor and a potential chiral center. |

| Ketone Modification | Reduction of the ketone to a secondary alcohol | Change geometry from planar to tetrahedral, introduce a chiral center. |

| Cyclic Substitution | Replacement of the iso-butyl group with a cyclopropyl (B3062369) or cyclohexyl moiety | Introduce conformational rigidity and explore hydrophobic interactions. |

Introduction of Chiral Centers and Enantioselective Synthesis

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different pharmacological activities, potencies, and toxicity profiles. A chiral center can be introduced by modifying either the butanone side chain (e.g., through reduction of the ketone or substitution on the alkyl chain) or the pyridine ring.

The asymmetric synthesis of chiral ketones is a well-established field in organic chemistry. For instance, the enantioselective reduction of prochiral ketones to chiral secondary alcohols can be achieved using oxazaborolidine catalysts. acs.org The direct catalytic asymmetric synthesis of γ-amino ketones has also been reported, providing a route to chiral building blocks for nitrogen-containing heterocycles. nih.gov

Furthermore, the synthesis of chiral pyridine ligands has been a subject of interest for their application in asymmetric catalysis. acs.org Methodologies for the enantioselective synthesis of chiral pyridines themselves have also been developed, for example, through the copper-catalyzed reaction of β-substituted alkenyl pyridines with Grignard reagents. researchgate.net These approaches could be adapted for the enantioselective synthesis of analogues of this compound.

Prodrug and Caged Compound Strategies

Prodrug strategies can be employed to overcome undesirable properties of the parent molecule, such as poor solubility, instability, or a lack of target specificity. For a ketone-containing compound like this compound, several prodrug approaches are conceivable. One strategy involves the formation of ketoxime phosphates, which can improve water solubility. Another approach is the use of ketal-based prodrugs. The ketone can also be a part of the promoiety itself, as seen in the case of nabumetone, which is converted in vivo to its active metabolite. Hydroxyimine derivatives have also been explored as cytochrome P450-selective intermediate prodrug structures for ketones.

Caged compounds are a related concept where a biologically active molecule is temporarily inactivated by a photolabile protecting group. nih.govwikipedia.orgnih.gov This allows for the precise spatial and temporal release of the active compound upon irradiation with light of a specific wavelength. This technique is particularly valuable for studying dynamic biological processes. Various photolabile protecting groups have been developed for carbonyl compounds, which could be applied to this compound to create a tool for targeted research into its mechanism of action.

Application of High-Throughput Synthesis and Screening in Analogue Generation

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening methods are invaluable. Combinatorial chemistry allows for the rapid generation of large libraries of related compounds. nih.gov For instance, the synthesis of 2-pyridyl ketone libraries has been achieved using continuous flow chemistry, where 2-lithiopyridine reacts with a variety of esters. researchgate.net This method is rapid, reliable, and cost-effective for producing a diverse range of analogues.

Once a library of compounds is synthesized, high-throughput screening (HTS) can be used to rapidly assess their biological activity. For ketone-containing compounds, HTS assays have been developed based on fluorescence or colorimetric detection. acs.orgnih.gov For example, a fluorescence-based assay using para-methoxy-2-amino benzamidoxime (B57231) has been developed for the sensitive detection of various ketones in a 96-well plate format. acs.org Such assays are crucial for identifying promising lead compounds from a large library for further development. Many kinase inhibitors, a common target for pyridine-containing compounds, are also amenable to high-throughput screening.

Applications in Chemical Biology and Medicinal Chemistry Research

Use as a Synthetic Intermediate for Bioactive Molecules

The pyridin-3-yl ketone structure is a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the ketone functional group and the pyridine (B92270) ring offers multiple reaction sites for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries.

The ketone can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to introduce new amine functionalities, and reactions with organometallic reagents to form tertiary alcohols. These modifications can significantly alter the molecule's size, shape, and polarity, which are critical factors for biological activity. The pyridine ring itself can be functionalized through various substitution reactions, further expanding the chemical space that can be explored. For instance, derivatives of pyridin-3-yl compounds have been synthesized to create novel antibacterial agents. nih.gov

Table 1: Representative Synthetic Transformations of a Pyridin-3-yl Ketone Scaffold

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Biological Relevance |

| Ketone Reduction | NaBH4, Methanol | Secondary Alcohol | Introduction of a hydrogen bond donor, potential for altered receptor binding. |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary or Tertiary Amine | Introduction of a basic center, potential for improved pharmacokinetic properties. |

| Grignard Reaction | R-MgBr, THF | Tertiary Alcohol | Increased steric bulk and lipophilicity, potentially leading to altered target selectivity. |

| Suzuki Coupling (on a halogenated pyridine ring) | Arylboronic acid, Pd catalyst, base | Biaryl system | Expansion of the molecular scaffold, potential for enhanced protein-protein interaction inhibition. |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. mskcc.org The pyridin-3-yl ketone scaffold can be adapted for the development of such probes. By incorporating reporter groups like fluorescent tags, biotin, or photo-cross-linking moieties, researchers can create molecules that allow for the visualization, isolation, and identification of biological targets.

The development of these probes often involves strategic modifications of the lead compound to incorporate the desired functionality without significantly compromising its binding affinity and selectivity for the target protein. The versatility of the pyridin-3-yl ketone core allows for the attachment of these tags at various positions, enabling the optimization of the final probe.

Scaffold for Drug Discovery and Lead Optimization (Pre-clinical focus)

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The pyridin-3-yl ketone motif, therefore, represents a promising starting point for drug discovery campaigns.

In a preclinical setting, libraries of compounds based on this scaffold can be synthesized and screened against various biological targets, such as enzymes or receptors, to identify initial "hit" compounds. Subsequently, a process of lead optimization is undertaken, where the structure of the hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The synthetic tractability of the pyridin-3-yl ketone scaffold is a significant advantage in this iterative process. For example, various pyridine derivatives have been investigated as potential inhibitors of enzymes like Pim-1 kinase. nih.gov

Table 2: Hypothetical Lead Optimization Data for a Pyridin-3-yl Ketone-Based Kinase Inhibitor Series

| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) | Cell Proliferation EC50 (µM) | Microsomal Stability (t1/2, min) |

| P3K-001 | H | H | 520 | 15.2 | < 10 |

| P3K-002 | 4-F-Ph | H | 150 | 5.8 | 25 |

| P3K-003 | 4-F-Ph | CH3 | 85 | 2.1 | 45 |

| P3K-004 | 3-Cl-Ph | CH3 | 92 | 2.5 | 42 |

This data is representative and for illustrative purposes only.

Role in Biocatalytic Transformations and Bioremediation Research

Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations. Ketones are common substrates for biocatalytic reductions to chiral alcohols, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. It is plausible that "3-Methyl-1-(pyridin-3-yl)butan-2-one" could be a substrate for ketoreductases, yielding one of the corresponding chiral alcohol enantiomers with high selectivity. The biotransformation of a related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has been studied in various lung tissues, demonstrating the potential for metabolic conversion of such structures. nih.gov

In the context of bioremediation, microorganisms play a crucial role in the degradation of environmental pollutants. Pyridine and its derivatives can be contaminants in industrial wastewater. Research has shown that various microorganisms are capable of degrading pyridine-based compounds, often initiating the process through hydroxylation of the pyridine ring. researchgate.net While there is no specific research on the bioremediation of "this compound," the general principles of microbial degradation of pyridine derivatives suggest that it could be susceptible to microbial transformation in the environment.

Future Research Directions and Challenges for 3 Methyl 1 Pyridin 3 Yl Butan 2 One

Exploration of Undiscovered Reactivity Pathways

A fundamental aspect of chemical research is the elucidation of a molecule's reactivity. For 3-Methyl-1-(pyridin-3-yl)butan-2-one, several unexplored reaction pathways could yield novel derivatives with potentially interesting chemical and biological properties. Future investigations could focus on reactions targeting the ketone functional group, the pyridine (B92270) ring, and the alpha-carbon position.

The carbonyl group is a prime site for a variety of transformations. For instance, reductive amination could introduce new nitrogen-containing moieties, while reactions like the Wittig or Horner-Wadsworth-Emmons olefination could be employed to form carbon-carbon double bonds, leading to a diverse array of vinylpyridines. The reactivity of the pyridine ring, while generally less susceptible to electrophilic substitution than benzene (B151609), can be activated under specific conditions or functionalized through nucleophilic substitution, particularly with the introduction of a suitable leaving group.

Furthermore, the methylene (B1212753) group adjacent to the carbonyl (the α-position) presents opportunities for enolate chemistry. Alkylation, acylation, and aldol (B89426) condensation reactions at this position could lead to the synthesis of more complex molecular architectures. The challenges in this area will lie in controlling regioselectivity and stereoselectivity, especially in reactions that could generate chiral centers. The presence of both a ketone and a pyridine ring may also lead to competing reaction pathways, necessitating careful optimization of reaction conditions.

| Potential Reaction Type | Target Functional Group | Potential Product Class | Key Challenges |

| Reductive Amination | Ketone | Substituted Amines | Control of over-alkylation, purification |

| Wittig Olefination | Ketone | Vinylpyridines | Stereoselectivity (E/Z isomerism) |

| Nucleophilic Aromatic Substitution | Pyridine Ring | Functionalized Pyridines | Ring activation, harsh reaction conditions |

| Aldol Condensation | α-Carbon | β-Hydroxy Ketones | Self-condensation vs. cross-condensation |

| Enolate Alkylation | α-Carbon | α-Substituted Ketones | Control of polyalkylation |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the identification of transient intermediates. Advanced spectroscopic techniques that allow for in situ monitoring can provide real-time data on the progress of reactions involving this compound.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are powerful tools for tracking changes in functional groups as a reaction proceeds. researchgate.net For example, the disappearance of the ketone carbonyl stretch and the appearance of new vibrational modes could be monitored during a reduction or olefination reaction. These methods can provide valuable kinetic data without the need for quenching and sampling, which can be disruptive to the reaction system. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through cells, can also be employed for in situ reaction monitoring, offering detailed structural information about reactants, intermediates, and products in solution. The primary challenge in applying these techniques is often related to the concentration of the species of interest, the presence of interfering signals from the solvent or other components of the reaction mixture, and the development of robust chemometric models for data analysis.

| Spectroscopic Technique | Information Provided | Potential Application | Challenges |

| ATR-FTIR | Vibrational modes of functional groups | Monitoring carbonyl reactions | Overlapping peaks, solvent interference |

| Raman Spectroscopy | Molecular vibrations, especially of non-polar bonds | Complementary to FTIR, good for aqueous systems | Weak signal, fluorescence interference |

| In Situ NMR | Detailed structural information | Identification of intermediates and byproducts | Lower sensitivity, requires specialized equipment |

Predictive Modeling for Biological Activity and ADMET Properties (Theoretical Aspects)

Computational chemistry offers a powerful avenue for predicting the potential biological activity and pharmacokinetic properties of new molecules, thereby guiding synthetic efforts and prioritizing compounds for further testing. For this compound, a variety of in silico modeling techniques can be applied.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its virtual derivatives with predicted biological activities. researchgate.net This involves generating a library of related structures and calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties). These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. slideshare.net Various computational tools and online platforms can be used to estimate properties such as aqueous solubility, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity. nih.govplos.org These predictions can help to identify potential liabilities early in the research process, allowing for structural modifications to improve the compound's drug-like properties. researchgate.net The main challenge in predictive modeling is the accuracy and reliability of the models, which are highly dependent on the quality and diversity of the training data used to develop them. nih.gov

| Modeling Approach | Predicted Properties | Theoretical Application | Key Challenges |

| QSAR | Biological activity (e.g., enzyme inhibition) | Guiding the design of more potent analogs | Requires a robust training set of active compounds |

| ADMET Prediction | Solubility, permeability, metabolic stability, toxicity | Early identification of pharmacokinetic issues | Accuracy of prediction algorithms, applicability domain |

| Molecular Docking | Binding affinity and mode to a biological target | Virtual screening for potential protein targets | Requires a known 3D structure of the target protein |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. rsc.org For this compound, these technologies can be leveraged to accelerate the design of new derivatives with desired properties.

Generative models, a type of AI, can be used to design novel molecules from scratch that are optimized for a specific biological target or a set of desired properties. nih.gov These models can learn the underlying patterns in large datasets of chemical structures and their associated activities to generate new molecules that are likely to be active. Starting with the core scaffold of this compound, generative models could suggest novel substitutions and modifications to enhance its predicted efficacy and safety profiles.

Machine learning algorithms can also be used to build more accurate predictive models for biological activity and ADMET properties, as discussed in the previous section. nih.gov Deep learning, a subset of ML, has shown particular promise in this area. nih.gov Additionally, AI can be employed in retrosynthetic analysis to predict viable synthetic routes to novel designed compounds, thereby streamlining the synthetic planning process. nih.gov The primary challenges in this domain include the need for large, high-quality datasets for training the models and the "black box" nature of some AI algorithms, which can make it difficult to interpret the rationale behind their predictions.

Sustainable Synthesis and Process Optimization for Academic Scale-Up

As promising compounds are identified, the development of sustainable and efficient synthetic routes for their production becomes a priority. For the academic scale-up of this compound and its derivatives, a focus on green chemistry principles is essential.

This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. researchgate.net For instance, exploring catalytic routes that avoid the use of stoichiometric reagents can significantly improve the atom economy of a synthesis. The use of flow chemistry, as opposed to traditional batch processing, can also offer advantages in terms of safety, efficiency, and scalability.